molecular formula C13H12N2S B094739 Urea, 1-(4-biphenylyl)-2-thio- CAS No. 19250-03-4

Urea, 1-(4-biphenylyl)-2-thio-

Cat. No. B094739
CAS RN: 19250-03-4
M. Wt: 228.31 g/mol
InChI Key: ZBLBLYUALCIFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(4-biphenylyl)-2-thio-, also known as 4,4'-dithiobis(phenylurea) or DTBPU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DTBPU has been used in various fields such as material science, biochemistry, and pharmacology due to its unique properties and potential applications.

Mechanism Of Action

DTBPU acts as a crosslinking agent by forming covalent bonds between molecules. It can react with various functional groups such as amines, thiols, and carboxylic acids to form stable complexes. The mechanism of action of DTBPU depends on the type of molecule it is reacting with and the reaction conditions.

Biochemical And Physiological Effects

DTBPU has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on living organisms. However, it should be handled with caution as it can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

DTBPU has several advantages for lab experiments such as:
1. It is a versatile crosslinking agent that can react with various functional groups.
2. It forms stable complexes that can improve the mechanical and thermal properties of materials.
3. It has low toxicity and can be easily handled in the lab.
However, there are also some limitations to using DTBPU in lab experiments such as:
1. It requires organic solvents for synthesis and handling, which can be hazardous and require special handling.
2. It can be difficult to remove DTBPU from the final product, which can affect the purity and quality of the product.
3. It may not be suitable for certain applications due to its specific properties and reactivity.

Future Directions

There are several future directions for the use of DTBPU in scientific research such as:
1. Development of new materials with improved properties by using DTBPU as a crosslinking agent.
2. Investigation of the anti-tumor and anti-inflammatory properties of DTBPU for potential drug development.
3. Optimization of the synthesis and reaction conditions for improved yield and purity of DTBPU.
4. Investigation of the mechanism of action of DTBPU for a better understanding of its reactivity and potential applications.
5. Development of new methods for the removal of DTBPU from the final product to improve the purity and quality of the product.

Synthesis Methods

DTBPU can be synthesized through a simple reaction between 4-phenylisothiocyanate and urea. The reaction takes place in an organic solvent such as acetone or ethanol and requires a catalyst such as triethylamine. The yield of DTBPU can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent ratio.

Scientific Research Applications

DTBPU has been used in various scientific research applications such as:
1. Material science: DTBPU has been used as a crosslinking agent for polymers and elastomers due to its ability to form strong covalent bonds. It has been used to improve the mechanical properties and thermal stability of materials.
2. Biochemistry: DTBPU has been used as a reagent for protein modification and immobilization. It has been used to crosslink proteins and peptides to form stable complexes for various applications such as enzyme immobilization and protein-protein interaction studies.
3. Pharmacology: DTBPU has been used as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. It has been shown to have anti-tumor and anti-inflammatory properties and has been used as a lead compound for drug development.

properties

CAS RN

19250-03-4

Product Name

Urea, 1-(4-biphenylyl)-2-thio-

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

(4-phenylphenyl)thiourea

InChI

InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16)

InChI Key

ZBLBLYUALCIFDA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N

Other CAS RN

19250-03-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.